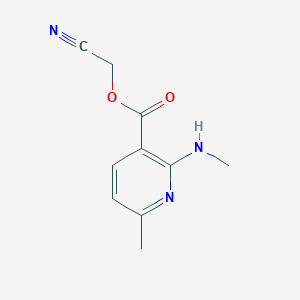
Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate, also known as CMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological research. CMAP is a pyridine derivative that has a cyano group and a methylamino group attached to it. This compound is known to have a wide range of biological activities, making it a valuable tool for researchers studying various biological processes.
Mechanism Of Action
The mechanism of action of Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of enzyme activity and/or binding to specific receptors. For example, the inhibition of acetylcholinesterase by Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate is thought to occur through the formation of a covalent bond between the cyano group of Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate and the active site of the enzyme.
Biochemical And Physiological Effects
Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate has been shown to have a wide range of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter levels, and the regulation of cell signaling pathways. Additionally, Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate in lab experiments is its high potency and selectivity for specific targets. Additionally, Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate is its potential toxicity, which must be carefully evaluated in any experimental setting.
Future Directions
There are several future directions for research involving Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate. One potential area of study is the development of new drugs targeting the adenosine A1 receptor based on the structure of Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate. Additionally, further studies are needed to fully elucidate the mechanism of action of Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate and its potential therapeutic applications. Finally, the synthesis of new derivatives of Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate with improved potency and selectivity could lead to the development of more effective drugs for a variety of diseases.
Synthesis Methods
The synthesis of Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate involves a multi-step process that starts with the reaction of 2-chloro-6-methylpyridine-3-carboxylic acid with sodium cyanide to form the corresponding nitrile. This nitrile is then reduced using lithium aluminum hydride to obtain the corresponding amine. Finally, the amine is reacted with methyl chloroformate to form Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate.
Scientific Research Applications
Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition studies, and receptor binding assays. Specifically, Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate has been shown to bind to the adenosine A1 receptor, making it a potential lead compound for the development of new drugs targeting this receptor.
properties
CAS RN |
178932-23-5 |
|---|---|
Product Name |
Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate |
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-7-3-4-8(9(12-2)13-7)10(14)15-6-5-11/h3-4H,6H2,1-2H3,(H,12,13) |
InChI Key |
YPVULMQTMAFHIQ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C=C1)C(=O)OCC#N)NC |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)OCC#N)NC |
synonyms |
3-Pyridinecarboxylicacid,6-methyl-2-(methylamino)-,cyanomethylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



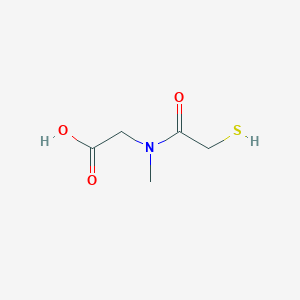
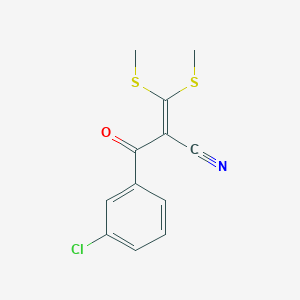
![(S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol](/img/structure/B71307.png)
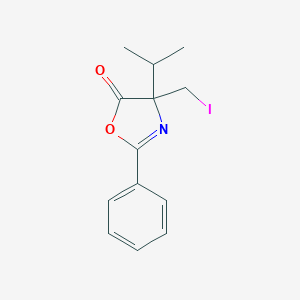

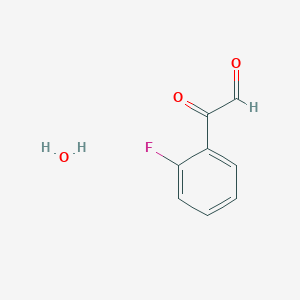
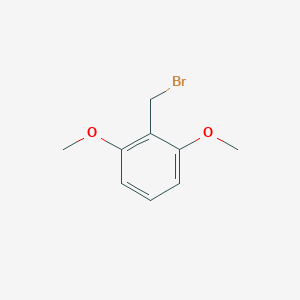
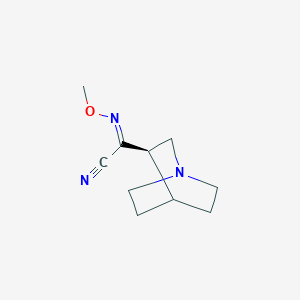
![3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B71321.png)
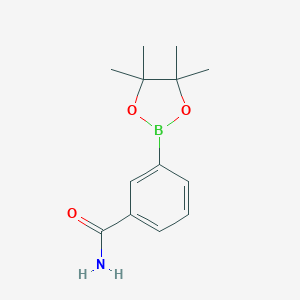
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid](/img/structure/B71327.png)
![[3-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B71332.png)
![cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)](/img/structure/B71336.png)
